N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

概要

説明

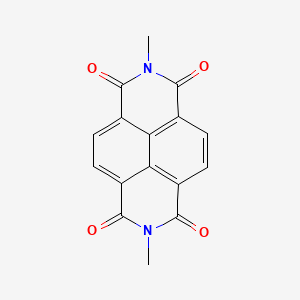

N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is an organic compound with the molecular formula C16H10N2O4. It is a derivative of naphthalenetetracarboxylic diimide, characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride and methylamine. The reaction typically involves heating the dianhydride with methylamine in a suitable solvent under controlled conditions to form the desired diimide .

Industrial Production Methods

Industrial production of N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalenetetracarboxylic derivatives.

Reduction: It can be reduced to form naphthalenetetracarboxylic dihydrodiimide.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various naphthalenetetracarboxylic derivatives, which can be further utilized in different applications .

科学的研究の応用

Organic Electronics

N-Type Organic Semiconductor

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is primarily recognized for its role as an n-type organic semiconductor. Its unique electronic properties make it suitable for use in various electronic devices such as:

- Organic Field-Effect Transistors (OFETs) : NDI exhibits high electron mobility, making it a promising candidate for OFET applications. Studies have shown that devices utilizing NDI can achieve superior performance compared to traditional materials.

- Organic Photovoltaics (OPVs) : The compound's ability to form stable thin films enhances its utility in OPVs, where it serves as an electron acceptor. Research indicates that incorporating NDI into OPV structures can improve overall efficiency due to its favorable energy level alignment .

Materials Science

Thin Film Formation

The ability of NDI to form stable films is advantageous in materials science. Its derivatives have been explored for:

- Molecular Layer Epitaxy (MLE) : NDI derivatives are utilized in MLE to create organic superlattices that exhibit unique photophysical properties. This application allows for the development of advanced materials with tailored electronic characteristics .

- Phototransistors : Recent studies have demonstrated the effectiveness of NDI-based materials in creating high-performance visible-blind UV phototransistors, showcasing their versatility in optoelectronic applications .

Biomedical Applications

Antitumor and Antimicrobial Properties

this compound has shown promising biological activity:

- Antitumor Activity : Research indicates that NDI derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species generation. This property positions NDI as a potential candidate for cancer therapeutics.

- Antimicrobial Applications : The compound has been investigated for its antimicrobial properties against Gram-negative and Gram-positive bacteria. Structural modifications have enhanced its efficacy, particularly when combined with positively charged amino acids like lysine .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to its derivatives:

| Compound Name | Application Area | Key Properties |

|---|---|---|

| N,N'-Dimethyl-NDI | Organic Electronics | High electron mobility |

| N,N'-Dihexyl-NDI | Materials Science | Enhanced solubility |

| N,N'-Diphenyl-NDI | Organic Photovoltaics | Improved electronic properties |

| N,N'-Dimethyl-NDI | Antitumor and Antimicrobial | Induces apoptosis; antimicrobial activity |

Case Studies

Case Study 1: Organic Field-Effect Transistors

A study demonstrated that devices made from N,N'-Dimethyl-NDI exhibited electron mobilities exceeding 2 cm²/Vs, significantly outperforming many conventional organic semiconductors. The research highlighted the importance of molecular design in optimizing electronic performance.

Case Study 2: Antitumor Activity

In vitro tests conducted on various cancer cell lines revealed that specific NDI derivatives could reduce cell viability by over 70%, suggesting strong potential as antitumor agents. Further investigations into their mechanisms of action are ongoing.

作用機序

The mechanism of action of N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide involves its redox activity. The compound can form stable radical anions, which are crucial for its electron-accepting properties. These properties are attributed to the extended conjugated ring system and electron-withdrawing carbonyl groups. The compound’s ability to accept electrons makes it suitable for applications in electronic devices and supramolecular chemistry .

類似化合物との比較

Similar Compounds

Naphthalenetetracarboxylic diimide: The parent compound without the methyl groups.

Naphthalenetetracarboxylic dianhydride: The precursor used in the synthesis of the diimide.

Other naphthalenediimides: Compounds with different substituents on the nitrogen atoms.

Uniqueness

N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is unique due to its specific electronic properties and stability, which are enhanced by the presence of the methyl groups. These properties make it particularly valuable in the development of advanced materials and electronic devices .

生物活性

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide (NDI) is a compound of significant interest due to its biological activity and potential applications in various fields such as organic electronics and antimicrobial agents. This article explores the biological activity of NDI, focusing on its interactions with biological systems, mechanisms of action, and implications for therapeutic development.

- Molecular Formula : CHNO

- Molecular Weight : 294.26 g/mol

- Density : 1.55 g/cm³

- Boiling Point : 534.6°C

- Flash Point : 267.6°C

Antimicrobial Properties

Research has shown that derivatives of NDI exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study indicated that modifications to the NDI structure, particularly increasing positive charge through the incorporation of amino acids like L-lysine, significantly enhanced antimicrobial efficacy. Compounds with one NDI unit and at least seven lysine residues were identified as optimal for antimicrobial activity while demonstrating low toxicity to mammalian cell lines .

DNA/RNA Interaction

NDI has been shown to interact strongly with double-stranded DNA (dsDNA) and RNA through intercalation mechanisms. Novel amino acid-NDI conjugates demonstrated selective binding to GC-rich DNA sequences, which was confirmed by fluorimetric responses that varied based on the linker length between the amino acid and the NDI . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

The mechanisms underlying the biological activity of NDI derivatives include:

- Intercalation : The planar structure of NDI allows it to intercalate between base pairs in nucleic acids, disrupting normal function and potentially leading to cell death in pathogens.

- Charge Interactions : The positive charges introduced by amino acid substitutions enhance binding affinity to negatively charged nucleic acids, facilitating more effective targeting .

- Selectivity for Quadruplex Structures : Some NDI derivatives have shown a preference for binding G-quadruplex structures found in telomeric regions of DNA, which are associated with cancer cell proliferation .

Study 1: Antimicrobial Activity Assessment

A combinatorial approach was employed to synthesize various NDI derivatives linked with cationic peptides. The study found that increasing the positive charge improved antimicrobial activity against a range of bacterial strains while maintaining low cytotoxicity against human cells. The optimal structure contained a single NDI unit combined with multiple lysine residues .

Study 2: DNA Binding Dynamics

In a separate investigation, researchers synthesized dicationic NDI derivatives linked to unnatural amino acids. These compounds exhibited strong binding affinities for dsDNA and RNA, with distinct fluorescence properties depending on the sequence composition. The study highlighted the potential for using these compounds in diagnostic applications due to their selective binding characteristics .

Table 1: Summary of Biological Activities of NDI Derivatives

| Compound Type | Activity Type | Target Organism/Structure | Key Findings |

|---|---|---|---|

| NDI-Amino Acid Conjugates | Antimicrobial | Gram-positive & Gram-negative bacteria | Enhanced activity with increased positive charge |

| Dicationic NDIs | DNA/RNA Binding | dsDNA/RNA | Selective binding to GC-rich sequences |

| Quadruplex Selective Ligands | Cancer Therapeutics | Telomeric G-quadruplex | High selectivity and cytotoxicity towards cancer cells |

特性

IUPAC Name |

6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c1-17-13(19)7-3-5-9-12-10(16(22)18(2)15(9)21)6-4-8(11(7)12)14(17)20/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERUHHWVLZNKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376218 | |

| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20958-66-1 | |

| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。